molecular formula C20H23N3 B3260792 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole CAS No. 334974-36-6

4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole

Cat. No.: B3260792
CAS No.: 334974-36-6
M. Wt: 305.4 g/mol
InChI Key: ANBSKAVSYOWFDK-UHFFFAOYSA-N
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Description

4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole is unique due to the presence of the 4-methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Biological Activity

4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-methylbenzyl group and an indole moiety. This unique structure may enhance its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound primarily involves its interaction with specific receptors or enzymes. It is believed to modulate various biochemical pathways by binding to active sites on these molecular targets, which can lead to alterations in cellular responses and signaling cascades.

Antimicrobial Activity

Research has indicated that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment. Studies have shown that it can inhibit the growth of various bacterial strains, although specific IC50 values remain to be fully characterized.

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has shown efficacy against certain cancer cell lines with IC50 values indicating significant cytotoxicity .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A-431<10Induction of apoptosis
Jurkat<20Cell cycle arrest
U251 (glioblastoma)<15Modulation of apoptotic pathways

Neuroprotective Effects

Emerging data suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in treating conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The presence of the 4-methyl group on the benzyl moiety appears to influence the compound's binding affinity and selectivity towards various targets. Comparative studies with similar compounds indicate that modifications at this position can significantly alter biological activity, underscoring the importance of SAR in drug design .

Table 2: Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activity
4-(4-Benzylpiperazin-1-yl)-1H-indoleLacks methyl groupLower anticancer activity
4-(4-Chlorobenzyl)piperazin-1-yl)-1H-indoleChlorine substitutionEnhanced receptor binding

Case Studies

A recent study evaluated the effects of this compound on various cancer cell lines, demonstrating its potential as a lead compound for developing new anticancer therapies. The study involved in vitro assays measuring cell viability and apoptosis rates, revealing promising results that warrant further exploration in vivo .

Properties

IUPAC Name

4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-16-5-7-17(8-6-16)15-22-11-13-23(14-12-22)20-4-2-3-19-18(20)9-10-21-19/h2-10,21H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBSKAVSYOWFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322221
Record name 4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

334974-36-6
Record name 4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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